![molecular formula C13H10Cl2O2 B2689620 3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one CAS No. 339104-20-0](/img/structure/B2689620.png)
3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one
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Overview
Description
The compound “3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .Scientific Research Applications
Synthesis and Chemical Properties
4H-Pyran-4-ones are a class of compounds known for their diverse biological activities and applications in organic synthesis. A study highlighted the synthesis of ethyl 6-(4-chlorophenyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-5-carboxylate, demonstrating the chemical flexibility and potential of pyran derivatives in producing compounds with varying substituents and biological activities (Sharmila et al., 2017). This research underlines the synthetic versatility of the pyran ring system, which can be modified to explore a wide range of chemical and physical properties.
Applications in Material Science
Pyran derivatives also find applications in material science, particularly in the development of nonlinear optical materials. A study on symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye) reported these compounds' significant nonlinear optical properties and high thermal decomposition temperatures, making them attractive candidates for electronic and photonic applications (Moylan et al., 1996). This study exemplifies the potential of pyran derivatives in the creation of new materials with specialized functions.
Antimicrobial and Anticorrosive Properties
Research on pyran derivatives has also extended into antimicrobial and anticorrosive applications. For instance, the anti-corrosion performance of pyran-2-one derivatives on mild steel in an acidic medium was evaluated, showing that these compounds could significantly inhibit corrosion, which has practical implications for industrial applications (El Hattak et al., 2021). Another study synthesized and evaluated the antimicrobial activity of a pyran derivative, asserting its potential as a basis for developing new antimicrobial agents (Okasha et al., 2022). These findings highlight the biomedical relevance of pyran derivatives beyond their use as drugs, focusing on their role in addressing microbial resistance and material preservation.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, are known to have antiseptic properties and can target a broad spectrum of bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
Without specific information on “3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one”, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds may affect pathways related to bacterial and viral infections .
Result of Action
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methylpyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-8-9(13(16)5-6-17-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTPKWXCKAROKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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